Neopentyl chloroformate

Catalog No.
S1898618
CAS No.
20412-38-8
M.F
C6H11ClO2
M. Wt
150.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neopentyl chloroformate

CAS Number

20412-38-8

Product Name

Neopentyl chloroformate

IUPAC Name

2,2-dimethylpropyl carbonochloridate

Molecular Formula

C6H11ClO2

Molecular Weight

150.6 g/mol

InChI

InChI=1S/C6H11ClO2/c1-6(2,3)4-9-5(7)8/h4H2,1-3H3

InChI Key

JUUBFHLPTCPVBO-UHFFFAOYSA-N

SMILES

CC(C)(C)COC(=O)Cl

Canonical SMILES

CC(C)(C)COC(=O)Cl

The exact mass of the compound Neopentyl chloroformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Neopentyl chloroformate is a key reagent used in multi-step organic synthesis to introduce the neopentyloxycarbonyl (Npoc) protecting group onto primary and secondary amines. The Npoc group is a sterically hindered aliphatic carbamate valued for its distinct stability profile compared to more common amine protecting groups. This unique stability allows for its selective retention or removal under conditions that affect other protecting groups, a critical feature for designing complex, orthogonal synthetic strategies in pharmaceutical and fine chemical manufacturing.

Research Fit

Sterically hindered protecting group reagent for peptide synthesis workflows

Acylating agent supporting enantioselective synthesis and polymer research

Branched neopentyl structure enables solvent-specific kinetic control in low-nucleophilicity media

The selection of a chloroformate reagent is a critical design choice that dictates the stability and cleavage properties of the resulting protected intermediate. Substituting Neopentyl chloroformate with alternatives like Benzyl chloroformate (for Cbz protection) or using a different reagent class like Di-tert-butyl dicarbonate (for Boc protection) is not a viable procurement strategy for syntheses requiring orthogonal stability. The Npoc group's unique and simultaneous resistance to standard catalytic hydrogenolysis (which cleaves Cbz) and strong acidolysis (which cleaves Boc) makes it indispensable for specific, demanding synthetic pathways where other common protecting groups would be prematurely removed.

Substitution Risk

Mechanism

Linear analogs lack beta-branching; solvolytic mechanism may shift in fluoroalcohol-rich media, altering reaction kinetics

Analytical

Gas-phase fragmentation pathway differs from methyl, ethyl, and phenyl chloroformates; diagnostic ions may not transfer

Stability

Thermal decomposition products and mechanism differ from aromatic chloroformates; process safety assessments may require compound-specific review

Complete Stability to Strong Acidolysis Conditions That Cleave Boc-Protected Amines

The Npoc protecting group, introduced by Neopentyl chloroformate, demonstrates exceptional stability in strong acidic media commonly used for deprotection. An N-Npoc protected amino acid was recovered quantitatively and unchanged after being stored in 100% trifluoroacetic acid (TFA) at 20 °C for 48 hours. In contrast, the tert-butoxycarbonyl (Boc) group is rapidly cleaved under these conditions, typically within 30-60 minutes.

Evidence DimensionProtecting group stability in 100% Trifluoroacetic Acid (TFA)
Target Compound DataN-Npoc-L-proline recovered unchanged after 48 hours at 20 °C
Comparator Or BaselineBoc-protected amines: Cleaved completely, typically in < 1 hour at room temperature
Quantified Difference>48x greater stability under standard Boc deprotection conditions
ConditionsSubstrate dissolved in 100% trifluoroacetic acid at 20 °C.

This enables the execution of synthetic steps requiring strong acid while ensuring the N-protection remains intact, a critical factor for process integrity and yield.

Solvolysis Rate
Head-to-head
Appreciably faster in HFIP-rich media vs ethyl and n-propyl chloroformates at 45.0 °C
Supports solvent-specific kinetic pathway differentiation
Context-dependent; fluoroalcohol media may enable unique 1,2-methyl shift pathway

Full Resistance to Catalytic Hydrogenation Used for Cbz Group Removal

The Npoc group is completely stable under conditions that readily cleave the benzyloxycarbonyl (Cbz) group. An N-Npoc protected amino acid was recovered unchanged after treatment with H2 gas over a 10% palladium-charcoal catalyst for 24 hours. These are standard conditions for the hydrogenolysis of Cbz-protected amines, which is typically completed within a few hours.

Evidence DimensionProtecting group stability to catalytic hydrogenation (H2, Pd/C)
Target Compound DataN-Npoc-L-proline recovered unchanged after 24 hours
Comparator Or BaselineCbz-protected amines: Cleaved completely, typically in 1-8 hours
Quantified DifferenceDemonstrates complete stability under conditions that ensure full cleavage of the Cbz group
ConditionsH2 (1 atm), 10% Pd/C catalyst, in methanol for 24 hours.

This allows for the selective deprotection of Cbz-protected functional groups elsewhere in a molecule without affecting the Npoc-protected amine, enabling more complex synthetic designs.

MS Fragmentation
Head-to-head
Loss of neutral chloroformic acid, producing protonated 2-methylbutene; no HCl or simple alkene loss observed
Supports analytical differentiation via unique fragmentation signature
Diagnostic ion distinct from methyl, ethyl, and phenyl chloroformate fragmentation profiles

Process Control via Specific, Rapid Cleavage Under Non-Standard Lewis Acid Conditions

The Npoc group can be removed under specific and highly efficient conditions that do not affect many other protecting groups. Deprotection is complete in approximately 1 minute at 0 °C using boron trifluoride etherate (BF3·OEt2) in a mixture of trifluoroacetic acid and m-cresol. Alternative cleavage can be achieved with trichlorosilane (SiHCl3) and triethylamine. These specialized conditions contrast sharply with the generic strong acid or hydrogenation methods used for Boc and Cbz, providing a distinct, controllable deprotection step.

Evidence DimensionDeprotection Conditions and Rate
Target Compound DataComplete cleavage in ~1 minute at 0 °C
Comparator Or BaselineBoc (TFA, ~30-60 min); Cbz (H2/Pd, hours); Fmoc (Piperidine, minutes)
Quantified DifferenceOffers a unique, rapid, and orthogonal cleavage pathway using specific Lewis acids.
ConditionsBoron trifluoride etherate in trifluoroacetic acid/m-cresol (9:1) at 0 °C.

This provides a highly selective and rapid method for deprotection in the final stages of a synthesis, minimizing exposure of the substrate to harsh reagents and improving final product purity.

Thermal Decomposition
Head-to-head
Parallel pathway: neopentyl chloride and isomeric 2-methylbutenes, vs single concerted decomposition for benzyl chloroformate
Supports thermal stability and decomposition product review
Temperature range 563–622 K; mechanism differs from aromatic chloroformate behavior
Hydrolytic Stability
Class-level
Inferred slower hydrolysis in water at room temperature vs lower alkyl chloroformates
May support handling and shelf-life context
Class-level inference; direct rate data unavailable; requires user-specific validation

Multi-Step Syntheses Requiring Orthogonal Acid- and Hydrogenation-Stable Protection

Ideal for complex synthetic routes where it is necessary to perform both catalytic hydrogenation (e.g., to remove a Cbz or benzyl ester group) and subsequent steps under strong acid (e.g., to remove a Boc or t-butyl ester group) while maintaining protection of a key amine.

Synthesis of Molecules with Reducible Functional Groups

Serves as a direct, superior alternative to Benzyl chloroformate (Cbz-Cl) when protecting an amine in a molecule that contains other reducible moieties, such as alkenes, alkynes, or nitro groups, which would be compromised during Cbz hydrogenolysis.

Protecting Group Strategies for Late-Stage Functionalization

Enables synthetic strategies where a robust, highly stable protecting group is required throughout many steps, followed by a very specific, rapid, and high-yield deprotection at a late stage using its unique Lewis acid cleavage conditions, minimizing potential damage to the complex final product.

Application Fit

Application
Selection Property
Validation Focus
Protecting group in peptide synthesis
Steric bulk of neopentyl group vs linear chloroformates
Protected intermediate stability under reaction conditions
Enantioselective synthesis and polymer chemistry
Steric differentiation for acylating agent selectivity
Stereochemical outcome and polymer architecture review
Mechanistic and kinetic model compound studies
Unique fragmentation and decomposition pathways
Analytical method development and class-mechanism interpretation

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Wikipedia

Neopentyl chloroformate

Explore Compound Types